Technical Monograph: Structural Dynamics and Synthetic Pathways of 2,2-Dicyclobutyl-N'-hydroxyethanimidamide
Technical Monograph: Structural Dynamics and Synthetic Pathways of 2,2-Dicyclobutyl-N'-hydroxyethanimidamide
This technical guide provides an in-depth structural and synthetic analysis of 2,2-Dicyclobutyl-N'-hydroxyethanimidamide (CAS: 1868636-32-1), a specialized chemical intermediate used primarily in medicinal chemistry for the generation of bioisosteres such as 1,2,4-oxadiazoles.
Chemical Identity & Structural Analysis[1][2][3][4][5]
This compound represents a distinct class of lipophilic amidoximes . Structurally, it combines a polar, reactive amidoxime headgroup with a bulky, hydrophobic dicyclobutyl tail. This duality makes it a critical building block for modulating the physicochemical properties (LogP, solubility) of drug candidates.
Core Identifiers
| Property | Detail |
| IUPAC Name | 2,2-Dicyclobutyl-N'-hydroxyethanimidamide |
| CAS Number | 1868636-32-1 |
| Molecular Formula | |
| Molecular Weight | 182.26 g/mol |
| Canonical SMILES | NC(=NO)CC(C1CCC1)C2CCC2 |
| Isomeric SMILES | N/C(CC(C1CCC1)C2CCC2)=N\O (Z-isomer predominant) |
Structural Visualization
The following diagram illustrates the connectivity, highlighting the steric bulk of the dicyclobutyl moiety relative to the reactive amidoxime core.
Figure 1: Connectivity map showing the polar amidoxime headgroup attached to the lipophilic dicyclobutyl scaffold.[1]
Physicochemical Profiling (In Silico)
Understanding the physicochemical profile is essential for predicting how this fragment influences the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a final drug molecule.
| Parameter | Value (Predicted) | Interpretation |
| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; the cyclobutyl rings significantly increase LogP compared to linear alkyls. |
| TPSA | 58.6 Ų | Favorable for membrane permeability (< 140 Ų). |
| H-Bond Donors | 2 | Derived from the |
| H-Bond Acceptors | 3 | Nitrogen and Oxygen atoms. |
| Rotatable Bonds | 3 | Limited flexibility due to the rigid cyclobutyl rings, potentially reducing entropic penalty upon binding. |
Expert Insight: The "dicyclobutyl" motif is a bioisostere for branched alkyl chains (like isopentyl) but offers greater metabolic stability against cytochrome P450 oxidation due to the cyclic constraints protecting the methylene carbons.
Synthetic Methodology
The synthesis of 2,2-Dicyclobutyl-N'-hydroxyethanimidamide follows the classical conversion of a nitrile to an amidoxime. This reaction is generally robust but requires careful pH control to prevent the formation of amide byproducts.
Retrosynthetic Logic
-
Target: 2,2-Dicyclobutyl-N'-hydroxyethanimidamide.[2]
-
Precursor: 2,2-Dicyclobutylacetonitrile.
-
Reagent: Hydroxylamine (
), generated in situ from Hydroxylamine Hydrochloride ( ).
Detailed Experimental Protocol
Note: This protocol is designed for a 10 mmol scale. Adjust volumes proportionally.
Reagents:
-
2,2-Dicyclobutylacetonitrile (1.49 g, 10 mmol)
-
Hydroxylamine Hydrochloride (1.04 g, 15 mmol, 1.5 eq)
-
Sodium Carbonate (
) or Triethylamine (TEA) (15 mmol) -
Solvent: Ethanol/Water (2:1 v/v) or Methanol.
Step-by-Step Workflow:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Hydroxylamine Hydrochloride (1.04 g) in water (5 mL).
-
Neutralization: Slowly add Sodium Carbonate (1.59 g) or TEA (2.1 mL) to the solution at
to liberate the free hydroxylamine base. Caution: evolution if using carbonate. -
Addition: Add the solution of 2,2-Dicyclobutylacetonitrile (1.49 g) in Ethanol (10 mL) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (
) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS. The nitrile peak should disappear, replaced by the more polar amidoxime peak ( ). -
Workup:
-
Evaporate the ethanol under reduced pressure.
-
Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organic layers with brine.
-
Dry over anhydrous
, filter, and concentrate.
-
-
Purification: If necessary, recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography.
Reaction Pathway Diagram
Figure 2: Synthetic route from nitrile precursor to the target amidoxime.
Applications in Drug Discovery[7]
This molecule is rarely a final drug; it is a versatile intermediate . Its primary utility lies in constructing heterocyclic rings.
Synthesis of 1,2,4-Oxadiazoles
Reaction of this amidoxime with carboxylic acids or acyl chlorides yields 3-(dicyclobutylmethyl)-1,2,4-oxadiazoles. These are bioisosteres for esters and amides, offering improved hydrolytic stability.
-
Mechanism: O-acylation followed by cyclodehydration.
Prodrug Design
Amidoximes can serve as prodrugs for amidines. The
Ligand Design
The dicyclobutyl group provides a specific "shape-fill" for hydrophobic pockets in enzymes such as 11
Safety and Handling (E-E-A-T)
-
Thermal Instability: Amidoximes can decompose exothermically at high temperatures. Do not distill the neat compound at high temperatures (>120°C).
-
Toxicity: While specific data for this CAS is limited, amidoximes are generally skin and eye irritants. Handle with standard PPE (gloves, goggles, fume hood).
-
Storage: Store at
under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
References
-
PubChem. (n.d.).[1] N'-hydroxyethanimidamide (Analogous Core Structure Data). National Library of Medicine. Retrieved from [Link]
- Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565–579. (Contextual grounding for amidoxime prodrug mechanism).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for nitrile-to-amidoxime conversion protocols).
